sPLA2 inhibitor

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de KH064 implica múltiples pasos, comenzando con la preparación de los intermediarios benciloxifenil y fenilheptanoilamino. Los pasos clave incluyen:

Formación del Intermediario Benciloxifenil: Esto involucra la reacción de fenol con cloruro de bencilo en presencia de una base para formar benciloxifenil.

Formación del Intermediario Fenilheptanoilamino: Esto involucra la reacción de ácido heptanoico con anilina para formar fenilheptanoilamino.

Reacción de Acoplamiento: El paso final implica acoplar los intermediarios benciloxifenil y fenilheptanoilamino bajo condiciones específicas para formar KH064.

Métodos de Producción Industrial

La producción industrial de KH064 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

KH064 experimenta diversas reacciones químicas, incluyendo:

Oxidación: KH064 puede sufrir reacciones de oxidación, particularmente en el grupo benciloxi, lo que lleva a la formación de derivados del ácido benzoico.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo de la porción heptanoilamino, lo que lleva a la formación de derivados alcohólicos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y agentes de nitración.

Principales Productos Formados

Oxidación: Derivados del ácido benzoico.

Reducción: Derivados alcohólicos.

Sustitución: Derivados aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis

sPLA2 inhibitors have been investigated for their efficacy in treating rheumatoid arthritis (RA). A study demonstrated that a specific sPLA2 inhibitor significantly reduced joint swelling and histopathological scores in rat models of RA compared to conventional therapies like infliximab and leflunomide. The inhibition of sPLA2 was shown to alleviate clinical signs and pathological changes associated with RA, suggesting a potential for developing novel disease-modifying anti-rheumatic drugs (DMARDs) .

| Study | Dose | Outcome |

|---|---|---|

| Comparative efficacy of this compound in RA | 5 mg/kg | Significant reduction in joint swelling and histopathology scores |

Cardiovascular Diseases

The role of sPLA2 in atherogenesis has led to the exploration of its inhibitors in coronary artery disease. Research on AZD2716, a novel this compound, highlighted its potential in modifying lipoprotein function and exerting anti-inflammatory effects. Clinical studies indicated that increased levels of sPLA2 activity correlate with cardiovascular events, making it a target for therapeutic intervention .

| Compound | Application | Findings |

|---|---|---|

| AZD2716 | Coronary artery disease | Potent inhibitor with favorable pharmacokinetics and efficacy in preclinical models |

Neurodegenerative Disorders

In neurodegenerative conditions, such as Alzheimer's disease, sPLA2 inhibitors have shown promise in protecting neuronal cells from degeneration. For instance, the peptide CHEC-9 inhibited sPLA2 activity in neuronal cell cultures, providing direct protection against stress-induced damage. This indicates that targeting sPLA2 could mitigate inflammatory responses associated with neurodegeneration .

| Study | Cell Type | Result |

|---|---|---|

| CHEC-9 inhibition in SY5Y cells | Neuronal cells | Reduced sPLA2 activity; protection against stress |

Kidney Diseases

Recent studies have explored the role of sPLA2 in kidney diseases, particularly focusing on its involvement in podocyte apoptosis. Inhibition of sPLA2 IB was found to prevent apoptosis in human podocytes via the PLA2 receptor pathway, suggesting that sPLA2 inhibitors could be beneficial in treating conditions like minimal change nephropathy .

| Study | Cell Type | Mechanism |

|---|---|---|

| sPLA2 IB effects on podocytes | Human podocytes | Induced apoptosis via PLA2 receptor binding |

Case Study 1: Efficacy of this compound in RA

A clinical trial investigated the use of an orally active this compound in patients with rheumatoid arthritis. Results indicated significant improvements in joint function and pain reduction compared to placebo groups, supporting its therapeutic potential as an adjunct therapy for RA management.

Case Study 2: Cardiovascular Risk Reduction

In a longitudinal study involving patients with coronary artery disease, treatment with an this compound resulted in decreased levels of inflammatory markers and improved lipid profiles over six months. This highlights the dual role of sPLA2 inhibitors in both reducing inflammation and modifying lipid metabolism.

Mecanismo De Acción

KH064 ejerce sus efectos inhibiendo la actividad de la fosfolipasa A2 secretora del grupo IIA. Esta enzima está involucrada en la hidrólisis de fosfolípidos, lo que lleva a la liberación de ácido araquidónico y la posterior producción de mediadores proinflamatorios. Al inhibir esta enzima, KH064 reduce la producción de estos mediadores, ejerciendo así efectos antiinflamatorios .

Comparación Con Compuestos Similares

Compuestos Similares

Inhibidor de sPLA2 I: Otro inhibidor de la fosfolipasa A2 secretora del grupo IIA con una estructura química diferente.

Inhibidor de sPLA2 II: Un compuesto estructuralmente similar con actividad inhibitoria comparable contra la fosfolipasa A2 secretora del grupo IIA.

Singularidad de KH064

KH064 es único debido a sus características estructurales específicas, como las porciones benciloxifenil y fenilheptanoilamino, que contribuyen a su alta selectividad y potencia como inhibidor de la fosfolipasa A2 secretora del grupo IIA. Además, su biodisponibilidad oral y eficacia en diversos modelos de enfermedades lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

Secreted phospholipase A2 (sPLA2) inhibitors are compounds that target the sPLA2 enzymes, which play a crucial role in various biological processes, particularly in inflammation and lipid metabolism. This article delves into the biological activity of sPLA2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.

Overview of sPLA2 Enzymes

sPLA2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. There are several isoforms of sPLA2, notably groups IIA, V, and X, which have been implicated in inflammatory diseases and atherosclerosis. The activity of these enzymes correlates with various pathological conditions, including cardiovascular diseases and neurodegeneration .

sPLA2 inhibitors function by blocking the enzymatic activity of these phospholipases. This inhibition can lead to reduced levels of inflammatory mediators and modulation of lipid metabolism. The inhibitors can be classified based on their mechanism:

- Competitive Inhibitors : Bind to the active site of the enzyme.

- Uncompetitive Inhibitors : Bind to the enzyme-substrate complex.

- Non-competitive Inhibitors : Can bind to both the enzyme and the enzyme-substrate complex.

1. AZD2716: A Novel sPLA2 Inhibitor

AZD2716 is a potent inhibitor with significant effects on plasma sPLA2 activity. In vivo studies in cynomolgus monkeys showed that a 30 mg oral dose resulted in concentration-dependent inhibition (ICu,80 = 13 ± 3 nM) of sPLA2 activity . This compound demonstrates promising pharmacokinetic properties and potential for treating coronary artery disease.

| Compound | sPLA2-IIa IC50 (μM) | Plasma ICu,50 (μM) | Fu (%) | LE/LLE |

|---|---|---|---|---|

| Varespladib | 0.028 | 0.008 | 12.5 | 0.37/7.2 |

| AZD2716 | 24 | 0.9 | 1.8 | 0.39/2.2 |

2. CHEC-9: Neuroprotective Effects

CHEC-9 is identified as an uncompetitive inhibitor that provides neuroprotection by inhibiting sPLA2 activity in neuronal cell cultures (SY5Y). Experiments showed that treatment with CHEC-9 significantly reduced sPLA2 activity and pro-inflammatory cytokine secretion (TNF-α and IL-6) from HL-60 cells . This suggests its potential use in neurodegenerative conditions where inflammation plays a critical role.

| Treatment Concentration (nM) | Reduction in sPLA2 Activity (%) |

|---|---|

| 1 | 48.5 ± 15.2 |

| 50 | 67.1 ± 11.1 |

Clinical Trials

Recent clinical trials have evaluated the efficacy of sPLA2 inhibitors in various conditions:

- Rheumatoid Arthritis : Preliminary results have shown mixed outcomes with selective sPLA2 inhibitors but indicate potential benefits in reducing inflammation .

- Coronary Artery Disease : Phase II trials for AZD2716 are ongoing, focusing on its effects on lipid profiles and inflammatory markers .

Animal Models

Animal studies have consistently demonstrated that inhibition of sPLA2 leads to reduced inflammation and improved outcomes in models of arthritis and cardiovascular diseases .

Propiedades

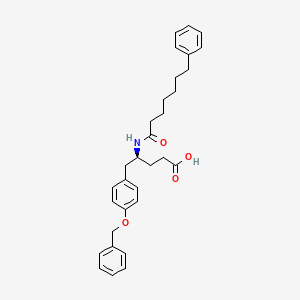

IUPAC Name |

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUIYFCMHKLKY-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393569-31-8 | |

| Record name | KH064 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.